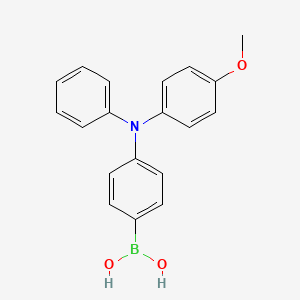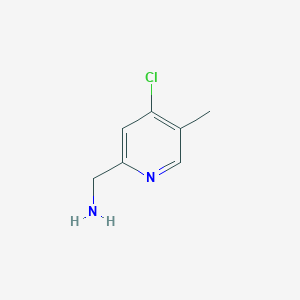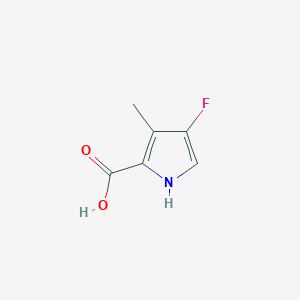
tert-Butyl 2-(2-bromophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-bromophenyl)acrylate: is an organic compound with the molecular formula C13H15BrO2. It is a derivative of acrylate, featuring a tert-butyl ester group and a bromophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(2-bromophenyl)acrylate can be synthesized through a multi-step process. One common method involves the bromination of 2-phenylacrylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: tert-Butyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The acrylate group allows for polymerization reactions, forming polymers with specific properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Polymers: Poly(this compound) with specific molecular weights and properties.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
科学研究应用
tert-Butyl 2-(2-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form biocompatible polymers.
作用机制
The mechanism of action of tert-Butyl 2-(2-bromophenyl)acrylate involves its reactivity due to the presence of the bromine atom and the acrylate group. The bromine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. These reactions are facilitated by the electronic effects of the tert-butyl and bromophenyl groups, which influence the reactivity and stability of the compound .
相似化合物的比较
tert-Butyl acrylate: Similar in structure but lacks the bromophenyl group, leading to different reactivity and applications.
2-Bromophenylacrylic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Methyl 2-(2-bromophenyl)acrylate: Similar ester but with a methyl group instead of tert-butyl, influencing its physical and chemical properties.
Uniqueness: tert-Butyl 2-(2-bromophenyl)acrylate is unique due to the combination of the bulky tert-butyl group and the reactive bromophenyl group. This combination imparts specific reactivity and stability, making it suitable for specialized applications in polymer chemistry and materials science .
属性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
InChI 键 |
UFHWHKMPZMRIIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)



![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)







